molecular formula C15H13N3O3S2 B2416513 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-51-0

2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2416513
CAS No.: 1004052-51-0
M. Wt: 347.41
InChI Key: VWVDJANXODIAQT-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of an ethylsulfonyl group attached to a benzamide moiety, which is further connected to a thieno[2,3-d]pyrimidine ring system. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent, such as guanidine or urea, under acidic or basic conditions.

    Introduction of Benzamide Moiety: The benzamide moiety can be introduced through a coupling reaction between the thieno[2,3-d]pyrimidine core and a benzoyl chloride derivative in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Dithieno[3,2-b2′,3′-d]thiophene Derivatives: These compounds have a similar heterocyclic structure and are used in organic electronics and materials science.

Uniqueness

2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-23(20,21)12-6-4-3-5-10(12)14(19)18-13-11-7-8-22-15(11)17-9-16-13/h3-9H,2H2,1H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVDJANXODIAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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